3BDO

Descripción

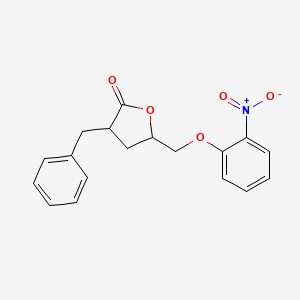

Structure

3D Structure

Propiedades

IUPAC Name |

3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPZIVKEZRHGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of 3BDO in mTOR Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a novel small molecule activator of the mechanistic target of rapamycin (mTOR). The information presented herein is collated from peer-reviewed scientific literature to facilitate further research and drug development efforts centered on the mTOR signaling pathway.

Core Mechanism of Action

3BDO has been identified as a novel activator of mTOR, a crucial regulator of cell growth, proliferation, and autophagy.[1] Unlike many regulatory inputs that modulate mTOR signaling indirectly, 3BDO appears to function through a distinct mechanism involving direct interaction with an intracellular protein, leading to the activation of the mTOR pathway.[1]

The primary molecular target of 3BDO is FK506-binding protein 1A (FKBP1A), a 12 kDa protein.[1] By targeting FKBP1A, 3BDO initiates a signaling cascade that results in the activation of mTOR.[1] This activation subsequently inhibits autophagy, a cellular process of degradation and recycling of cellular components, in various cell types, including human umbilical vein endothelial cells (HUVECs) and neuronal cells.[1]

Downstream of mTOR activation, 3BDO has been shown to increase the phosphorylation of TIA1 cytotoxic granule-associated RNA binding protein (TIA1).[1][2] This phosphorylation event is a key step in the signaling cascade initiated by 3BDO. Furthermore, 3BDO significantly reduces the levels of a long noncoding RNA (lncRNA) known as FLJ11812, which is derived from the 3' untranslated region (3'UTR) of the TGFB2 gene.[1] TIA1 is responsible for the processing of FLJ11812.[1] The reduction in FLJ11812 levels leads to a decrease in the protein levels of ATG13, a key autophagy-related protein, through a mechanism involving MIR4459.[1]

In some contexts, such as in L6 myotubes, treatment with 3BDO has been observed to have complex effects on mTORC1 signaling components, and its impact on glucose uptake can be influenced by the presence of insulin.[3] Additionally, 3BDO has been investigated for its therapeutic potential in conditions such as glioblastoma, where it has been shown to inhibit proliferation, epithelial-mesenchymal transition (EMT), and stemness.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data available from the cited literature regarding the experimental conditions and effects of 3BDO.

| Parameter | Value | Cell Line/System | Notes | Reference |

| 3BDO Concentration | 60 µM | HUVECs | Used to study the effect on mTOR phosphorylation and autophagy. | [2] |

| 3BDO Concentration | 60 µM | L6 myotubes | Used in a 4-hour pre-treatment to study the impact on mTORC1 signaling and 2-deoxyglucose uptake. | [3] |

| Rapamycin Concentration | 10 µM | HUVECs | Used in combination with 3BDO to investigate the effect on the mTOR pathway and autophagy. | [2] |

| Insulin Concentration | 1 mM | L6 myotubes | Used to study the effect of 3BDO on insulin-stimulated 2-deoxyglucose uptake. | [3] |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for 3BDO-mediated mTOR activation and subsequent inhibition of autophagy.

References

- 1. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 3BDO inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Inhibition of Autophagy at its Core: A Technical Guide to Targeting the Initiation Machinery

Disclaimer: The compound "3BDO" is not a recognized inhibitor of autophagy in publicly available scientific literature. This guide will provide an in-depth overview of autophagy inhibition by focusing on the well-characterized mechanisms of small molecules that target the core initiation machinery, a likely intended focus of inquiry. The principles and methodologies described herein are broadly applicable to the study of novel autophagy inhibitors.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. The tightly regulated nature of the autophagy pathway presents multiple opportunities for therapeutic intervention. This technical guide provides a detailed exploration of the molecular mechanisms underlying the inhibition of autophagy, with a specific focus on the initial stages of autophagosome formation. We will delve into the signaling pathways, present quantitative data for exemplar inhibitors, provide detailed experimental protocols for assessing autophagy, and visualize the core processes. This document is intended for researchers, scientists, and drug development professionals working to understand and modulate this critical cellular pathway.

The Autophagy Initiation Machinery: Key Targets for Inhibition

The formation of the autophagosome is a complex process initiated by a cascade of protein interactions. Two key protein complexes are central to this initiation: the ULK1 complex and the VPS34 complex.

-

The ULK1 Complex: This complex, consisting of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101, acts as a primary sensor of cellular stress signals, such as nutrient deprivation.[1] Upon activation, the ULK1 complex translocates to the site of autophagosome nucleation.[1]

-

The VPS34 Complex: The Class III phosphatidylinositol 3-kinase (PI3K) complex, also known as the VPS34 complex, is a critical downstream effector of the ULK1 complex.[1] This complex includes the catalytic subunit VPS34, the regulatory subunit VPS15, Beclin-1, and ATG14L.[2][3] The activation of this complex is a pivotal step in autophagy initiation.[1]

The interplay between these two complexes is crucial. The activated ULK1 complex phosphorylates components of the VPS34 complex, including Beclin-1 and ATG14L, leading to the activation of VPS34's lipid kinase activity.[1][4] VPS34 then phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P) on the surface of the phagophore, the precursor to the autophagosome.[5] PI3P serves as a docking site for other autophagy-related proteins, thereby driving the expansion and maturation of the autophagosome.

Mechanism of Action: Inhibition of the VPS34 Complex

A prominent strategy for inhibiting autophagy is the direct targeting of the VPS34 kinase activity. Small molecule inhibitors that bind to the ATP-binding pocket of VPS34 prevent the generation of PI3P, thereby halting autophagosome formation at a very early stage. Several potent and selective VPS34 inhibitors have been developed and serve as excellent examples of this mechanism.

Quantitative Data for Exemplar VPS34 Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of well-characterized VPS34 inhibitors. This data is crucial for comparing the potency of different compounds and for designing experiments.

| Compound | Target | IC50 (nM) | Reference |

| SAR405 | VPS34 | 1.2 | --INVALID-LINK-- |

| PIK-III | VPS34 | 18 | --INVALID-LINK-- |

| VPS34-IN1 | VPS34 | 25 | --INVALID-LINK-- |

Experimental Protocols for Assessing Autophagy Inhibition

To evaluate the efficacy of a potential autophagy inhibitor, it is essential to employ robust and reliable experimental methods. The following are detailed protocols for two key assays used to monitor autophagy.

Western Blotting for LC3 Lipidation

The conversion of the soluble form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. Western blotting can be used to detect this conversion.

a. Materials:

-

Cells of interest

-

Autophagy inhibitor (e.g., a VPS34 inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF membrane (0.2 µm)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

b. Cell Lysis:

-

Plate cells and treat with the autophagy inhibitor at various concentrations and for different durations. Include a vehicle-treated control.

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

c. Electrophoresis and Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

d. Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.

e. Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio or a decrease in the total LC3-II level upon treatment with an inhibitor indicates a blockage in autophagy.

Immunofluorescence for LC3 Puncta Formation

This method allows for the visualization of autophagosomes as distinct puncta within the cell.

a. Materials:

-

Cells cultured on glass coverslips

-

Autophagy inhibitor

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

-

DAPI (for nuclear staining)

-

Mounting medium

b. Cell Preparation and Staining:

-

Plate cells on glass coverslips and treat with the autophagy inhibitor.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

c. Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Count the number of LC3 puncta per cell. A decrease in the number of puncta in inhibitor-treated cells compared to the control indicates inhibition of autophagy.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of autophagy inhibition, it is helpful to visualize the key signaling pathways and experimental workflows.

Autophagy Initiation Signaling Pathway

The following diagram illustrates the core signaling cascade that initiates autophagy, highlighting the roles of the ULK1 and VPS34 complexes.

References

- 1. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

An In-depth Technical Guide to 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a butyrolactone derivative with significant potential in various therapeutic areas. 3BDO has been identified as a modulator of key cellular processes, including autophagy and the mTOR signaling pathway, demonstrating effects in models of neurodegenerative disease, allergic reaction, and stem cell differentiation. This document consolidates available quantitative data, outlines experimental protocols for key biological assays, and presents visual diagrams of relevant signaling pathways and workflows to support further research and development.

Introduction

3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one, also known as 3BDO, is a synthetic small molecule belonging to the dihydrofuran-2(3H)-one (or butyrolactone) class of compounds. Its chemical formula is C₁₈H₁₇NO₅, and it has a molecular weight of 327.33 g/mol . The discovery of 3BDO's biological activities has spurred interest in its potential as a pharmacological agent. Notably, it has been characterized as an activator of the mammalian target of rapamycin (mTOR) signaling pathway and an inhibitor of autophagy. These activities underpin its observed effects in diverse biological contexts, from reducing amyloid plaque burden in an Alzheimer's disease model to suppressing mast cell degranulation.

Synthesis

While 3BDO is commercially available from several suppliers for research purposes, a detailed, step-by-step synthesis protocol from a primary peer-reviewed publication has not been identified in the current literature. However, the synthesis of analogous 3-benzyl-dihydrofuran-2(3H)-one derivatives typically involves multi-step reactions. A plausible synthetic route, based on established organic chemistry principles for similar structures, is proposed below.

Proposed Synthetic Pathway:

Caption: A proposed synthetic pathway for 3BDO.

General Synthetic Strategy:

The synthesis would likely commence with a suitable precursor, such as a derivative of itaconic acid or a related gamma-butyrolactone. The benzyl group at the 3-position can be introduced via various methods, including alkylation of an enolate intermediate. The 5-((2-nitrophenoxy)methyl) moiety would likely be installed through an etherification reaction, such as a Williamson ether synthesis or a Mitsunobu reaction, between a 5-(hydroxymethyl) or 5-(halomethyl) dihydrofuran-2(3H)-one intermediate and 2-nitrophenol. Purification of the final product would be achieved through standard techniques like column chromatography and recrystallization.

Biological Activities and Mechanism of Action

3BDO has been shown to exert its effects primarily through the modulation of the mTOR signaling pathway and autophagy.

mTOR Pathway Activation and Autophagy Inhibition

3BDO acts as an activator of the mTOR signaling pathway. It has been observed to increase the phosphorylation of mTOR substrates, including eIF4E-binding protein 1 (EIF4EBP1) and p70S6 kinase 1 (RPS6KB1), in human umbilical vein endothelial cells (HUVECs).[1] This activation of mTOR leads to the inhibition of autophagy, a cellular process for degrading and recycling cellular components. 3BDO has been shown to prevent the formation of MAP1LC3B puncta, a key marker of autophagy, in HUVECs.[1]

Suppression of Mast Cell Degranulation

In the context of allergic responses, 3BDO has been found to suppress FcεRI-mediated mast cell degranulation.[2] This effect is associated with an increase in mTOR complex 1 (mTORC1) signaling and a decrease in the activation of Erk1/2, Jnk, and mTORC2-Akt.[2] The inhibition of mast cell degranulation by 3BDO suggests its potential as a therapeutic agent for allergic diseases.[2]

Effects on Human Embryonic Stem Cells (hESCs)

3BDO has been shown to induce the differentiation of human embryonic stem cells.[3] This is evidenced by morphological changes and alterations in the expression of key pluripotency markers.

Neuroprotective Effects in an Alzheimer's Disease Model

In a transgenic mouse model of Alzheimer's disease (AβPP/PS1), daily administration of 3BDO (80 mg/kg) was found to reduce the burden of cortical and hippocampal amyloid plaques.[1] Furthermore, it inhibited autophagy in the brain and rescued learning and memory deficits in these mice.[1]

Quantitative Data

The following tables summarize the key quantitative data from studies on the biological effects of 3BDO.

Table 1: Effect of 3BDO on Mast Cell Mediator Release

| Mediator | Cell Type | Treatment | Concentration | % Inhibition | Reference |

| β-hexosaminidase | BMMCs | 3BDO | Not Specified | Decreased | [2] |

| Interleukin 6 (IL-6) | BMMCs | 3BDO | Not Specified | Decreased | [2] |

| Tumor Necrosis Factor-α (TNF-α) | BMMCs | 3BDO | Not Specified | Decreased | [2] |

Table 2: Effect of 3BDO on Human Embryonic Stem Cell (hESC) Pluripotency Markers

| Marker | Assay | Treatment Duration | Concentration (µM) | Result | Reference |

| Oct4 (mRNA) | qRT-PCR | 72 h | 30 | Decreased | [3] |

| Oct4 (mRNA) | qRT-PCR | 72 h | 60 | Decreased | [3] |

| Nanog (mRNA) | qRT-PCR | 72 h | 30 | Decreased | [3] |

| Nanog (mRNA) | qRT-PCR | 72 h | 60 | Decreased | [3] |

| Sox2 (mRNA) | qRT-PCR | 72 h | 30 | Decreased | [3] |

| Sox2 (mRNA) | qRT-PCR | 72 h | 60 | Decreased | [3] |

Experimental Protocols

Mast Cell Degranulation Assay

This protocol is a generalized procedure based on the findings reported in the literature.[2]

-

Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured in appropriate media supplemented with growth factors.

-

Sensitization: BMMCs are sensitized overnight with anti-DNP IgE.

-

Treatment: Sensitized cells are pre-treated with various concentrations of 3BDO for a specified period (e.g., 1 hour).

-

Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-HSA.

-

Quantification of Mediator Release:

-

β-hexosaminidase: The release of β-hexosaminidase into the supernatant is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is read at 405 nm.

-

Cytokines (IL-6, TNF-α): The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis of mTOR Pathway Activation

This protocol outlines the general steps for assessing the phosphorylation status of mTOR pathway proteins.

-

Cell Lysis: HUVECs are treated with 3BDO (e.g., 60 µM) for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of mTOR, RPS6KB1, and EIF4EBP1.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

3BDO-Mediated Inhibition of Mast Cell Degranulation

Caption: 3BDO's inhibitory effect on mast cell degranulation.

Experimental Workflow for Assessing 3BDO's Effect on hESCs

Caption: Workflow for hESC differentiation studies with 3BDO.

Conclusion

3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) is a promising small molecule with diverse biological activities centered around the modulation of the mTOR signaling pathway and autophagy. Its demonstrated efficacy in preclinical models of allergic disease and Alzheimer's disease warrants further investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of 3BDO and to design further studies to elucidate its mechanisms of action and evaluate its safety and efficacy in various disease contexts. The development of a detailed and reproducible synthesis protocol will be a crucial next step in advancing the research on this compound.

References

3BDO: A Novel Activator of the mTOR Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO), a novel small molecule activator of the mammalian target of rapamycin (mTOR). This document collates available quantitative data, details experimental protocols for assessing its activity, and illustrates the key signaling pathways and experimental workflows.

Introduction

3BDO has emerged as a significant research tool and potential therapeutic agent due to its ability to activate the mTOR pathway. mTOR is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control a wide array of downstream cellular processes. The mTOR protein exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with distinct downstream targets and cellular functions.

Dysregulation of the mTOR pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. While mTOR inhibitors have been extensively studied and are used clinically, the availability of specific mTOR activators like 3BDO opens new avenues for research and therapeutic intervention in conditions characterized by hypoactive mTOR signaling.

Mechanism of Action

3BDO has been identified as a novel mTOR activator that functions by targeting FK506-binding protein 1A (FKBP1A), the direct target of the mTOR inhibitor rapamycin. It is proposed that 3BDO occupies the rapamycin-binding site on FKBP1A, thereby preventing the formation of the FKBP1A-rapamycin complex that would normally inhibit mTORC1. This action effectively antagonizes rapamycin's inhibitory effect and leads to the activation of mTORC1 signaling.

Studies have demonstrated that 3BDO treatment increases the phosphorylation of key downstream targets of mTORC1, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). The phosphorylation of these substrates is a hallmark of mTORC1 activation and leads to the promotion of protein synthesis and cell growth.

Interestingly, in certain cellular contexts, such as in mast cells, 3BDO has been shown to increase mTORC1 signaling while concurrently decreasing the activation of mTORC2-Akt signaling.[1] This suggests a potentially nuanced mechanism of action that may be cell-type specific.

Quantitative Data on 3BDO-Mediated mTOR Activation

The following tables summarize the quantitative effects of 3BDO on mTOR signaling components in human umbilical vein endothelial cells (HUVECs), particularly in the context of reversing the inhibitory effects of oxidized low-density lipoprotein (oxLDL).

Table 1: Effect of 3BDO on Phosphorylation of mTOR Downstream Targets in oxLDL-Treated HUVECs

| Treatment | p-mTOR/mTOR Ratio (Fold Change) | p-p70S6K/p70S6K Ratio (Fold Change) | p-4EBP1/4EBP1 Ratio (Fold Change) |

| nLDL (Control) | 1.0 | 1.0 | 1.0 |

| oxLDL (50 mg/ml) | Decreased | Decreased | Decreased |

| oxLDL + 3BDO (60 µM) | Increased (Reversed oxLDL effect) | Increased (Reversed oxLDL effect) | Increased (Reversed oxLDL effect) |

| oxLDL + 3BDO (120 µM) | Further Increased | Further Increased | Further Increased |

Data is derived from densitometric analysis of Western blots. The control (nLDL treated) is set to 1. "Decreased" and "Increased" indicate the direction of change relative to the control and oxLDL treatment, respectively, as specific numerical fold changes were not available in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 3BDO as an mTOR activator.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model system.

-

Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

3BDO Preparation: A stock solution of 3BDO is prepared in dimethyl sulfoxide (DMSO). For in vivo studies, a working solution can be prepared by dissolving 3BDO in a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Treatment: For in vitro experiments, cells are typically serum-starved for a period (e.g., 12 hours) before treatment with 3BDO at the desired concentrations (e.g., 60 µM or 120 µM) for a specified duration (e.g., 12 hours). In co-treatment experiments, cells may be pre-treated with an inhibitor (e.g., oxLDL) before the addition of 3BDO.

Western Blot Analysis for mTOR Pathway Activation

This protocol is used to assess the phosphorylation status of key mTOR signaling proteins.

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, and 4EBP1 overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein is calculated to determine the activation status of the signaling pathway.

Visualizations

Signaling Pathway Diagram

References

Foundational Research on the Cellular Effects of 3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) is a small molecule compound that has emerged as a significant modulator of fundamental cellular processes. Primarily recognized as an activator of the mammalian target of rapamycin (mTOR) and an inhibitor of autophagy, 3BDO has demonstrated notable effects in various cellular contexts, including vascular endothelial cells and cancer cells, particularly glioblastoma. This technical guide provides an in-depth overview of the foundational research on the cellular effects of 3BDO, with a focus on its mechanism of action, impact on key signaling pathways, and its influence on cancer cell biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Mechanism of Action: mTOR Activation and Autophagy Inhibition

3BDO exerts its primary cellular effects through the modulation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

1.1. mTOR Activation:

3BDO functions as an activator of mTOR complex 1 (mTORC1). It has been shown to target FK506-binding protein 1A (FKBP1A), leading to the activation of mTOR.[1] This activation results in the phosphorylation of downstream mTORC1 substrates, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[2]

1.2. Autophagy Inhibition:

As a consequence of mTORC1 activation, 3BDO effectively inhibits autophagy, a cellular process of degradation and recycling of cellular components.[1] Activated mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. Furthermore, 3BDO has been found to decrease the level of the long noncoding RNA (lncRNA) FLJ11812, which is involved in the regulation of autophagy-related 13 (ATG13).[1]

Cellular Effects in Cancer

The modulation of the mTOR pathway and autophagy by 3BDO has significant implications for cancer biology, particularly in aggressive cancers like glioblastoma (GBM).

2.1. Inhibition of Glioblastoma Cell Proliferation:

Studies have shown that 3BDO can inhibit the proliferation of human glioblastoma cell lines, such as U87 and U251, in a dose-dependent manner.[3] This anti-proliferative effect is linked to the downregulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer.[3]

2.2. Suppression of Epithelial-Mesenchymal Transition (EMT) and Stemness:

3BDO has been observed to suppress the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[3] It achieves this by inhibiting the expression of EMT markers like N-cadherin, vimentin, and snail.[3] Additionally, 3BDO can decrease the sphere-forming capacity of glioblastoma stem cells (GSCs) and reduce the levels of stemness markers such as sox2, nestin, and CD133.[3]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| Treatment Concentration (mTORC1 activation) | L6 myotubes | 60 µM | [4] |

| Treatment Concentration (Autophagy inhibition) | HUVECs | 60 µM | [2] |

| Treatment Concentration (GBM cell proliferation inhibition) | U87, U251 | Dose-dependent | [3] |

Note: Specific IC50 values for 3BDO in glioblastoma cell lines require further investigation from more targeted studies.

Key Signaling Pathways

The cellular effects of 3BDO are orchestrated through its influence on the mTOR signaling pathway.

References

exploring the role of 3BDO in cell signaling

An in-depth exploration of the role of 3BDO in cell signaling is currently not feasible as "3BDO" does not correspond to a recognized molecule in the publicly available scientific literature. Extensive searches for "3BDO" and its potential variants in the context of cell signaling have not yielded any relevant information.

It is possible that "3BDO" represents a novel or proprietary compound, an internal code name within a research group or company, or a typographical error. Without a formal chemical name, a known synonym, or a reference to a publication, it is impossible to access the necessary data to fulfill the request for a technical guide.

To proceed with this request, please provide the full chemical name or any alternative identifiers for the molecule of interest. This will enable a targeted search for the relevant scientific literature, from which quantitative data, experimental protocols, and signaling pathway information can be extracted and presented as requested.

The Impact of 3BDO on Protein Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical exploration of the compound 3BDO and its influence on protein phosphorylation, a critical cellular process. While publicly available information on a specific molecule designated "3BDO" is limited, this guide synthesizes the current understanding of how similar small molecules can modulate phosphorylation-dependent signaling pathways. The following sections will delve into hypothetical mechanisms of action, potential experimental approaches to characterize such a compound, and illustrative signaling pathways that could be affected. This guide serves as a foundational framework for researchers investigating novel modulators of protein phosphorylation.

Introduction to Protein Phosphorylation

Protein phosphorylation, the reversible addition of a phosphate group to an amino acid residue, is a fundamental post-translational modification that governs a vast array of cellular processes. This dynamic mechanism, orchestrated by protein kinases and phosphatases, regulates protein activity, localization, and interaction with other molecules. Dysregulation of phosphorylation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making the enzymes involved prime targets for therapeutic intervention. The study of novel small molecules that can modulate these pathways is therefore of paramount importance in modern drug discovery.

Hypothetical Mechanisms of Action for a Kinase Modulator like 3BDO

A novel compound, herein referred to as 3BDO for illustrative purposes, could influence protein phosphorylation through several mechanisms. Understanding these potential modes of action is crucial for designing experiments to elucidate its precise effects.

-

Direct Kinase Inhibition: 3BDO could act as a direct inhibitor of one or more protein kinases. This inhibition could be competitive, non-competitive, or uncompetitive with respect to ATP or the protein substrate.

-

Allosteric Modulation: The compound might bind to a site on a kinase distinct from the active site, inducing a conformational change that either activates or inhibits its catalytic activity.

-

Disruption of Protein-Protein Interactions: Many signaling pathways rely on the formation of protein complexes. 3BDO could interfere with the interaction between a kinase and its substrate or a scaffold protein, thereby preventing efficient phosphorylation.

-

Modulation of Upstream Signaling: 3BDO could target components of a signaling cascade upstream of a particular kinase, indirectly affecting its phosphorylation status and activity.

Key Signaling Pathways Potentially Modulated by 3BDO

To illustrate the potential impact of a compound like 3BDO, we can visualize its hypothetical effects on well-established signaling pathways.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by 3BDO.

Experimental Protocols for Characterizing 3BDO's Effect on Protein Phosphorylation

A multi-faceted experimental approach is necessary to rigorously characterize the impact of a novel compound on protein phosphorylation.

In Vitro Kinase Assays

Objective: To determine if 3BDO directly inhibits the activity of specific kinases.

Methodology:

-

Reagents: Recombinant active kinase, kinase-specific substrate peptide, ATP (radiolabeled or with a detection-compatible modification), 3BDO at various concentrations, kinase buffer.

-

Procedure: a. The kinase, substrate, and 3BDO are incubated together in the kinase buffer. b. The reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like scintillation counting for radiolabeled ATP or luminescence-based assays.

-

Data Analysis: The percentage of kinase inhibition at each 3BDO concentration is calculated, and the IC50 value (the concentration of 3BDO that inhibits 50% of the kinase activity) is determined.

Cellular Phospho-Protein Analysis by Western Blot

Objective: To assess the effect of 3BDO on the phosphorylation status of specific proteins within a cellular context.

Methodology:

-

Cell Culture and Treatment: a. Cells are cultured to a desired confluency. b. Cells are treated with various concentrations of 3BDO or a vehicle control for a specified duration. c. If applicable, cells are stimulated with a growth factor or other agonist to activate the signaling pathway of interest.

-

Protein Extraction: a. Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. b. The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). b. The membrane is blocked to prevent non-specific antibody binding. c. The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein. d. The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). e. The signal is detected using a chemiluminescent substrate. f. The membrane is often stripped and re-probed with an antibody for the total amount of the target protein to normalize for loading.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Phosphoproteomics using Mass Spectrometry

Objective: To obtain a global and unbiased profile of changes in protein phosphorylation across the entire proteome in response to 3BDO treatment.

Methodology:

-

Sample Preparation: a. Cells are treated with 3BDO or vehicle control. b. Proteins are extracted and digested into peptides (typically with trypsin). c. Phosphopeptides are enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

Mass Spectrometry: a. The enriched phosphopeptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: a. The MS/MS spectra are searched against a protein database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation. b. Quantitative analysis is performed to compare the abundance of each phosphopeptide between the 3BDO-treated and control samples.

Quantitative Data Summary

As no specific public data for "3BDO" is available, the following table illustrates how quantitative data for a hypothetical compound could be presented.

| Target Kinase | 3BDO IC50 (nM) | Cell Line | Phospho-Protein Target | Fold Change in Phosphorylation (vs. Control) |

| Kinase A | 15 | Cell Line X | Protein X (pS123) | -2.5 |

| Kinase B | 250 | Cell Line Y | Protein Y (pT45) | -1.8 |

| Kinase C | >10,000 | Cell Line X | Protein Z (pY78) | No significant change |

Conclusion and Future Directions

The study of novel small molecules that modulate protein phosphorylation holds immense promise for the development of new therapeutics. While information on a specific compound named "3BDO" is not currently in the public domain, the experimental frameworks and conceptual models presented in this guide provide a robust starting point for the investigation of any such novel kinase modulator. Future research should focus on a systematic and multi-pronged approach, combining in vitro biochemical assays with cellular and global phosphoproteomic analyses to fully elucidate the mechanism of action and therapeutic potential of new compounds in this class.

An In-depth Technical Guide to the Binding of 3BDO to FKBP1A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) and the FK506-Binding Protein 1A (FKBP1A). This document details the binding characteristics, relevant signaling pathways, and the experimental protocols used to study this interaction, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to FKBP1A and 3BDO

FKBP1A, also known as FKBP12, is a ubiquitously expressed 12 kDa peptidyl-prolyl isomerase. It is a member of the immunophilin family, known for its role in protein folding, immunosuppression, and regulation of various signaling pathways. FKBP1A is a well-established target for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin. These drugs, upon binding to FKBP1A, form a composite surface that interacts with and inhibits crucial signaling proteins like calcineurin and the mechanistic target of rapamycin (mTOR), respectively.

3BDO is a butyrolactone derivative that has been identified as a ligand for FKBP1A. It is recognized for its ability to modulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy. Understanding the specifics of the 3BDO-FKBP1A interaction is crucial for the development of novel therapeutics targeting mTOR-related pathologies.

Quantitative Analysis of 3BDO-FKBP1A Binding

While specific quantitative binding data for the interaction between 3BDO and FKBP1A is not widely available in public literature, the binding affinities of other ligands, including the natural products FK506 and rapamycin, have been extensively characterized. This data provides a benchmark for the expected affinity of high-affinity FKBP1A ligands.

| Ligand | Binding Affinity (Ki) | Technique |

| FK506 | 0.2 nM | Not Specified |

| Rapamycin | 0.6 nM | Not Specified |

| FK1706 | 0.5 nM | Not Specified |

| Ligand 4 | 0.2 nM | Not Specified |

Table 1: Binding affinities of known ligands to FKBP1A. Data provides a reference for the expected range of high-affinity binders.

The binding of butyrolactone derivatives to FKBP1A is an active area of research. While a precise dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) for 3BDO is not yet publicly documented, its demonstrated biological activity through the mTOR pathway suggests a significant interaction with FKBP1A. Further quantitative experimental analysis is required to definitively establish these values.

Experimental Protocols for Studying 3BDO-FKBP1A Binding

Several biophysical techniques can be employed to characterize the binding of 3BDO to FKBP1A. The following are detailed methodologies for three common and effective assays.

Fluorescence Polarization (FP) Competition Assay

This assay measures the change in the polarization of fluorescently labeled light emitted from a fluorescent probe. A small fluorescently labeled ligand (tracer) for FKBP1A will have a low polarization value. Upon binding to the much larger FKBP1A protein, the complex tumbles more slowly in solution, resulting in a higher polarization value. A competition assay can be set up where 3BDO competes with the tracer for binding to FKBP1A, leading to a decrease in fluorescence polarization.

Experimental Workflow:

Caption: Fluorescence Polarization Competition Assay Workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled FKBP1A ligand (e.g., a fluorescein-labeled FK506 analog) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).

-

Prepare a stock solution of purified recombinant human FKBP1A in the same assay buffer.

-

Prepare a serial dilution of 3BDO in the assay buffer.

-

-

Assay Setup:

-

In a 384-well, low-volume, black microplate, add a fixed concentration of FKBP1A and the fluorescent tracer. The tracer concentration should be at or below its Kd for FKBP1A to ensure assay sensitivity.

-

Add the serially diluted 3BDO or vehicle control to the wells.

-

Include control wells containing only the tracer (for minimum polarization) and wells with tracer and FKBP1A without competitor (for maximum polarization).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the 3BDO concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Experimental Workflow:

Caption: Isothermal Titration Calorimetry Experimental Workflow.

Detailed Protocol:

-

Sample Preparation:

-

Dialyze purified FKBP1A extensively against the chosen experimental buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl).

-

Dissolve 3BDO in the final dialysis buffer to ensure no buffer mismatch. Degas both solutions before use.

-

-

Instrument Setup:

-

Load the FKBP1A solution into the sample cell of the ITC instrument.

-

Load the 3BDO solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform a series of injections of 3BDO into the FKBP1A solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the raw thermogram peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of 3BDO to FKBP1A.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

Methodological & Application

Application Notes and Protocols: 3BDO in Neuroscience Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO) is a butyrolactone derivative that has emerged as a significant modulator of cellular autophagy.[1][2] It functions as a potent agonist of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[2] By activating the mTOR signaling pathway, 3BDO effectively inhibits autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2] This mechanism of action has positioned 3BDO as a valuable research tool in various neuroscience models, particularly in the study of neurodegenerative diseases and cancer.

These application notes provide an overview of 3BDO's use in preclinical models of Alzheimer's disease, epilepsy, and glioblastoma, including detailed experimental protocols and quantitative data to facilitate the design and execution of future studies.

Mechanism of Action: mTOR Pathway Activation

3BDO exerts its biological effects by directly targeting and activating the mTOR signaling pathway. The binding of 3BDO to FK506-binding protein 1A (FKBP1A) leads to the activation of mTOR.[2] This activation initiates a downstream signaling cascade that results in the phosphorylation and activation of p70S6 kinase (p70S6K) and the phosphorylation and inhibition of Unc-51 like autophagy activating kinase 1 (ULK1).[1] The inhibition of ULK1, along with the regulation of other autophagy-related (Atg) proteins such as Beclin-1, Atg5, and Atg7, and the modulation of microtubule-associated protein 1A/1B-light chain 3 (LC3), collectively leads to the suppression of autophagy.[1]

Application in Alzheimer's Disease Models

In a preclinical study utilizing the AβPP/PS1 double transgenic mouse model of Alzheimer's disease, long-term treatment with 3BDO demonstrated significant neuroprotective effects. The study reported that 3BDO administration led to an increase in the levels of insulin-degrading enzyme and neprilysin, two key enzymes involved in the clearance of amyloid-β (Aβ).[3] This resulted in reduced Aβ deposition and an alleviation of memory deficits.[3][4]

Quantitative Data Summary

| Parameter | Control (AβPP/PS1) | 3BDO Treated (AβPP/PS1) | Reference |

| Morris Water Maze (Escape Latency) | Increased | Significantly Decreased | [3] |

| Amyloid-β (Aβ) Deposition | High | Significantly Reduced | [3][4] |

| Insulin-Degrading Enzyme Levels | Baseline | Increased | [3] |

| Neprilysin Levels | Baseline | Increased | [3] |

Experimental Protocol: AβPP/PS1 Mouse Model

This protocol is a representative methodology based on the findings from Bi et al., 2012.[3]

-

Animal Model: AβPP/PS1 double transgenic mice.

-

Treatment Groups:

-

Vehicle control (e.g., DMSO or saline).

-

3BDO treatment group.

-

-

3BDO Administration:

-

Dissolve 3BDO in a suitable vehicle (e.g., DMSO).

-

Administer 3BDO via intraperitoneal (i.p.) injection. A long-term treatment regimen, for instance, daily injections for a specified number of weeks, should be established.

-

-

Behavioral Testing (Morris Water Maze):

-

Following the treatment period, assess spatial learning and memory using the Morris water maze.

-

Acquisition Phase: Train mice to find a hidden platform in a circular pool of water over several days. Record the escape latency (time to find the platform).

-

Probe Trial: Remove the platform and allow the mice to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.

-

-

Biochemical Analysis:

-

Following behavioral testing, euthanize the animals and collect brain tissue.

-

Prepare brain homogenates for analysis.

-

ELISA: Quantify Aβ levels in the brain homogenates.

-

Western Blot: Analyze the protein levels of insulin-degrading enzyme and neprilysin.

-

-

Immunohistochemistry:

-

Perfuse a subset of mice and prepare brain sections.

-

Perform immunohistochemical staining for Aβ plaques to visualize and quantify plaque burden.

-

Application in Epilepsy Models

3BDO has been shown to have anticonvulsant and neuroprotective effects in a pentylenetetrazol (PTZ)-kindled mouse model of epilepsy.[1] Treatment with 3BDO reduced seizure severity, decreased neuronal loss in the hippocampus, and improved cognitive function. These effects are attributed to the regulation of autophagy through the mTOR signaling pathway.[1]

Quantitative Data Summary

| Parameter | PTZ-Kindled Control | 3BDO Treated (PTZ-Kindled) | Reference |

| Seizure Score | High | Significantly Reduced | [1] |

| Hippocampal Neuronal Loss | Significant | Inhibited | [1] |

| Cognitive Function (Morris Water Maze) | Impaired | Significantly Improved | [1] |

| p-mTOR/mTOR Ratio | Decreased | Increased | [1] |

| LC3 Expression | Increased | Inhibited | [1] |

Experimental Protocol: PTZ-Kindled Mouse Model

This protocol is a representative methodology based on studies of PTZ-induced kindling.[1]

-

Animal Model: C57BL/6 mice or other suitable strain.

-

Kindling Induction:

-

Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every other day for a specified period (e.g., 4 weeks) to induce kindling.

-

Observe and score seizure activity after each PTZ injection using a standardized scale (e.g., Racine scale).

-

-

Treatment Groups:

-

Saline control.

-

PTZ + Vehicle.

-

PTZ + 3BDO.

-

-

3BDO Administration:

-

Administer 3BDO (i.p.) at a predetermined time before each PTZ injection.

-

-

Behavioral and Electrophysiological Assessment:

-

Continue to score seizure severity throughout the kindling and treatment period.

-

Electroencephalogram (EEG) recordings can be performed to monitor epileptiform activity.

-

After the kindling period, conduct cognitive tests such as the Morris water maze.

-

-

Histological and Biochemical Analysis:

-

At the end of the experiment, collect brain tissue.

-

Histology: Perform Nissl or Fluoro-Jade staining to assess neuronal loss in the hippocampus.

-

Western Blot: Analyze the expression and phosphorylation status of mTOR, p70S6K, ULK1, and levels of LC3 and Beclin-1.

-

Application in Glioblastoma Models

In the context of glioblastoma (GBM), 3BDO has demonstrated anti-tumor properties in vitro. Studies using human glioblastoma cell lines U87 and U251 have shown that 3BDO inhibits cell proliferation, migration, and invasion in a dose-dependent manner.[5]

Quantitative Data Summary

| Cell Line | Parameter | Effect of 3BDO | Reference |

| U87 & U251 | Cell Proliferation | Dose-dependent inhibition | [5] |

| U87 & U251 | Colony Formation | Dose-dependent suppression | [5] |

| U87 & U251 | Cell Migration | Dose-dependent inhibition | [5] |

| U87 & U251 | Cell Invasion | Dose-dependent inhibition | [5] |

Experimental Protocol: Glioblastoma Cell Lines

This protocol provides a general framework for in vitro studies of 3BDO in GBM cell lines.

-

Cell Lines: Human glioblastoma cell lines U87 and U251.

-

Cell Culture:

-

Culture cells in appropriate media (e.g., DMEM or EMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

3BDO Treatment:

-

Prepare stock solutions of 3BDO in DMSO.

-

Treat cells with a range of 3BDO concentrations for specified time points (e.g., 24, 48, 72 hours).

-

-

Cell Viability and Proliferation Assays:

-

MTT or CCK-8 Assay: Seed cells in 96-well plates, treat with 3BDO, and measure cell viability according to the manufacturer's instructions.

-

Colony Formation Assay: Seed a low density of cells, treat with 3BDO, and allow colonies to form over 7-14 days. Stain colonies with crystal violet and quantify.

-

-

Migration and Invasion Assays:

-

Transwell Migration Assay: Seed cells in the upper chamber of a Transwell insert. Add 3BDO to the media. After incubation, stain and count the cells that have migrated to the lower surface of the membrane.

-

Transwell Invasion Assay: Similar to the migration assay, but the Transwell insert is coated with Matrigel to simulate the extracellular matrix.

-

-

Western Blot Analysis:

-

Lyse treated cells and perform Western blotting to analyze the expression of proteins involved in proliferation, migration, and the mTOR pathway.

-

Conclusion

3BDO is a versatile pharmacological tool for investigating the role of the mTOR pathway and autophagy in various neurological disorders. Its demonstrated efficacy in preclinical models of Alzheimer's disease, epilepsy, and glioblastoma highlights its potential for further research and as a lead compound for drug development. The protocols and data presented here serve as a guide for researchers to explore the therapeutic potential of 3BDO in neuroscience.

References

- 1. 3BDO Alleviates Seizures and Improves Cognitive Function by Regulating Autophagy in Pentylenetetrazol (PTZ)-Kindled Epileptic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encodeproject.org [encodeproject.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Autophagy in Cancer Cells Using 3BDO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a cellular self-degradation process crucial for maintaining cellular homeostasis by eliminating damaged organelles and misfolded proteins. In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival and therapeutic resistance in established tumors. The modulation of autophagy is, therefore, a promising strategy in cancer therapy.

3-benzyl-5-((2-nitrophenoxy) methyl) dihydrofuran-2(3H)-one (3BDO) is a novel small molecule that has been identified as an activator of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. By activating mTOR, 3BDO effectively inhibits the autophagic process. Recent studies have demonstrated the anti-cancer properties of 3BDO, particularly in glioblastoma, where it has been shown to inhibit cell proliferation, epithelial-mesenchymal transition (EMT), and cancer stem cell-like properties. These application notes provide a comprehensive overview and detailed protocols for utilizing 3BDO to study autophagy in cancer cells.

Mechanism of Action

3BDO functions as an mTOR activator by targeting FKBP1A (FK506-binding protein 1A). This interaction prevents the binding of rapamycin to FKBP1A, leading to the activation of the mTOR signaling pathway. Activated mTOR then phosphorylates and inhibits key components of the autophagy initiation complex, including ULK1, thereby suppressing the formation of autophagosomes. Furthermore, in glioblastoma cells, 3BDO has been shown to downregulate the expression of survivin, an inhibitor of apoptosis protein that is also implicated in promoting cell proliferation and EMT.

Data Presentation

The following tables summarize the quantitative data on the effects of 3BDO on glioblastoma cells.

Table 1: Effect of 3BDO on the Viability of Glioblastoma Cell Lines (U87 and U251)

| 3BDO Concentration (µM) | U87 Cell Viability (%) | U251 Cell Viability (%) |

| 0 (Control) | 100 | 100 |

| 10 | ~85 | ~90 |

| 20 | ~70 | ~75 |

| 40 | ~55 | ~60 |

Data are presented as a percentage of the control group after 24 hours of treatment.

Table 2: Effect of 3BDO on Sphere Formation in Glioblastoma Stem-like Cells (GSCs)

| 3BDO Concentration (µM) | Number of GSC Spheres (relative to control) |

| 0 (Control) | 1.0 |

| 10 | ~0.8 |

| 20 | ~0.6 |

| 40 | ~0.4 |

Data are presented as a relative number of spheres formed after 72 hours of treatment.

Table 3: Effect of 3BDO on the Expression of Stemness and EMT Markers

| Marker | Cell Type | 3BDO Treatment | Expression Level (relative to control) |

| Sox2 | GSCs | 40 µM | Decreased |

| Nestin | GSCs | 40 µM | Decreased |

| CD133 | GSCs | 40 µM | Decreased |

| N-cadherin | U87 & U251 | 40 µM | Decreased |

| Vimentin | U87 & U251 | 40 µM | Decreased |

| Snail | U87 & U251 | 40 µM | Decreased |

| Survivin | U87, U251 & GSCs | 40 µM | Decreased |

Expression levels were determined by Western blotting after 24 hours of treatment.

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of 3BDO on cancer cells.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of 3BDO on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., U87, U251)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

3BDO stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of 3BDO in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the 3BDO dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Protocol 2: Western Blotting for Autophagy and EMT Markers

This protocol is for analyzing the protein expression of autophagy markers (LC3, p62) and EMT markers.

Materials:

-

Cancer cells treated with 3BDO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-LC3, anti-p62, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Survivin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Protocol 3: Transwell Migration and Invasion Assay

This protocol is to assess the effect of 3BDO on cancer cell migration and invasion.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium with FBS (as a chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with Matrigel and incubate at 37°C to solidify. For the migration assay, no coating is needed.

-

Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Add complete medium with FBS to the lower chamber as a chemoattractant.

-

Add different concentrations of 3BDO to both the upper and lower chambers.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

Protocol 4: Sphere Formation Assay

This protocol is for evaluating the effect of 3BDO on the self-renewal capacity of cancer stem-like cells.

Materials:

-

Glioblastoma stem-like cells (GSCs)

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

3BDO

Procedure:

-

Dissociate GSCs into a single-cell suspension.

-

Seed the cells in ultra-low attachment plates at a low density (e.g., 1000 cells/mL) in sphere-forming medium.

-

Add different concentrations of 3BDO to the wells.

-

Incubate for 7-10 days to allow sphere formation.

-

Count the number of spheres (typically >50 µm in diameter) per well.

-

The size of the spheres can also be measured as an additional parameter.

Mandatory Visualization

Application Notes and Protocols: 3BDO Treatment in Mouse Models of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) in treating atherosclerosis in a mouse model. 3BDO has been identified as an activator of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. In the context of atherosclerosis, 3BDO has been shown to exert protective effects on vascular endothelial cells, thereby restricting the development of atherosclerotic plaques. The protocols outlined below are based on preclinical studies in apolipoprotein E-deficient (ApoE-/-) mice, a widely used and well-established model for human atherosclerosis.

Mechanism of Action

3BDO's primary mechanism of action in the context of atherosclerosis involves the activation of the mTOR signaling pathway specifically within vascular endothelial cells. Oxidized low-density lipoprotein (oxLDL) is a key driver of atherosclerosis, inducing autophagy and apoptosis in these cells. 3BDO counteracts these detrimental effects by activating mTOR, which in turn inhibits autophagy. This protective effect on the endothelium helps to stabilize atherosclerotic lesions. In vivo experiments have confirmed that activation of mTOR by 3BDO leads to a decrease in the protein level of Autophagy Related 13 (ATG13) in the endothelium of atherosclerotic plaques in ApoE-/- mice.

Experimental Protocols

Animal Model

-

Mouse Strain: Apolipoprotein E-deficient (ApoE-/-) mice. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology.

-

Diet: To accelerate and exacerbate the development of atherosclerosis, ApoE-/- mice are typically fed a high-fat diet (HFD). A common HFD composition consists of 21% fat and 1.25% cholesterol.

-

Age: The age at which treatment is initiated can vary, but studies often begin when the mice are at an age where atherosclerotic plaques are already developing.

3BDO Treatment Protocol

-

Compound: 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO)

-

Dosage: The effective dosage of 3BDO in mouse models of other diseases, such as Alzheimer's, has been reported to be 80 mg/kg per day.[1] This dosage can serve as a starting point for atherosclerosis studies, though dose-response experiments are recommended to determine the optimal concentration.

-

Formulation: 3BDO is soluble in DMSO at a concentration of 65 mg/mL.[1] For in vivo administration, it is crucial to prepare a formulation that is safe and effective for the chosen route of administration. This may involve dilution in a vehicle such as corn oil or a solution containing a solubilizing agent like Tween 80.

-

Route of Administration: The route of administration should be chosen based on the desired pharmacokinetic profile and experimental feasibility. Common routes for small molecules in mice include oral gavage (PO) and intraperitoneal (IP) injection.

-

Treatment Duration: The duration of treatment will depend on the specific aims of the study. To assess the impact on the progression of established atherosclerotic plaques, a treatment period of several weeks to months is typically required.

Assessment of Atherosclerosis

-

Plaque Area Quantification:

-

At the end of the treatment period, mice are euthanized, and the aorta is dissected from the heart to the iliac bifurcation.

-

The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.

-

The total aortic area and the Oil Red O-stained lesion area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is typically expressed as the percentage of the total aortic surface area covered by lesions.

-

-

Histological Analysis of Aortic Root:

-

The heart and aortic root are embedded in OCT compound, and serial cryosections are prepared.

-

Sections are stained with Oil Red O and counterstained with hematoxylin to visualize lipid deposition and cellular components within the plaques.

-

Immunohistochemistry can be performed on adjacent sections to analyze the cellular composition of the plaques, including macrophages (e.g., using anti-CD68 antibodies), smooth muscle cells (e.g., using anti-alpha-smooth muscle actin antibodies), and T cells (e.g., using anti-CD3 antibodies).

-

Analysis of Plasma Lipids and Inflammatory Markers

-

Plasma Lipid Profile: Blood is collected from the mice at baseline and at the end of the study. Plasma levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using commercially available enzymatic kits.

-

Inflammatory Markers: Plasma levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) can be quantified using enzyme-linked immunosorbent assays (ELISA) to assess the systemic inflammatory state.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes based on the reported mechanism of action of 3BDO.

| Parameter | Expected Outcome with 3BDO Treatment | Method of Measurement |

| Atherosclerotic Plaque Area | Decrease | Oil Red O staining of en face aorta and aortic root sections |

| Plaque Composition | Increased stability (e.g., increased collagen, reduced macrophage content) | Histology and Immunohistochemistry of aortic root sections |

| Plasma Total Cholesterol | Potential for reduction | Enzymatic colorimetric assays |

| Plasma LDL-Cholesterol | Potential for reduction | Enzymatic colorimetric assays |

| Plasma HDL-Cholesterol | Potential for increase | Enzymatic colorimetric assays |

| Plasma Triglycerides | Potential for reduction | Enzymatic colorimetric assays |

| Endothelial ATG13 Levels | Decrease | Western Blot or Immunohistochemistry of aortic tissue |

| Plasma Inflammatory Cytokines (IL-6, TNF-α) | Decrease | ELISA |

Visualizations

Signaling Pathway of 3BDO in Atherosclerosis

Caption: 3BDO activates mTOR, inhibiting oxLDL-induced autophagy and apoptosis in endothelial cells.

Experimental Workflow for 3BDO Treatment in ApoE-/- Mice

Caption: Workflow for evaluating the efficacy of 3BDO in a mouse model of atherosclerosis.

References

Application Notes and Protocols for 3BDO in Epilepsy Research

These application notes provide a comprehensive overview of the use of 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO) in preclinical epilepsy research. The information is targeted towards researchers, scientists, and professionals in drug development, with a focus on its mechanism of action, quantitative effects, and detailed experimental protocols.

Introduction

3BDO is an mTOR agonist that has been shown to inhibit autophagy.[1] Recent studies have investigated its potential as a therapeutic agent in epilepsy, demonstrating its ability to alleviate seizures, reduce neuronal loss, and improve cognitive function in a preclinical mouse model of epilepsy.[1][2] The primary mechanism of action involves the regulation of autophagy through the activation of the mTOR signaling pathway.[1][3]

Mechanism of Action: mTOR Pathway Activation

3BDO exerts its neuroprotective and anti-seizure effects by activating the mammalian target of rapamycin (mTOR) signaling pathway.[1] Activation of mTOR leads to the inhibition of autophagy, a cellular process that can be dysregulated in epilepsy. Specifically, 3BDO increases the phosphorylation of mTOR and its downstream target P70S6K.[1] This, in turn, suppresses the expression of key autophagy-related proteins such as LC3, Beclin-1, Atg5, and Atg7.[1] The resulting reduction in autophagy helps to alleviate neuronal loss in the hippocampus and reduce astrocyte proliferation, contributing to a decrease in seizure activity and an improvement in cognitive function.[1][3]

Caption: 3BDO activates the mTOR pathway, inhibiting autophagy and leading to neuroprotective effects.

Quantitative Data Summary

The following tables present representative data summarizing the observed effects of 3BDO in a Pentylenetetrazol (PTZ)-kindled mouse model of epilepsy.[1]

Table 1: Effect of 3BDO on Seizure Activity

| Treatment Group | Mean Seizure Score (Racine Scale) | Latency to First Seizure (seconds) | Seizure Duration (seconds) |

| Control (Vehicle) | 0.5 ± 0.2 | N/A | N/A |

| PTZ-Kindled | 4.6 ± 0.4 | 125 ± 15 | 85 ± 10 |

| 3BDO + PTZ | 2.1 ± 0.3 | 250 ± 20 | 40 ± 8 |

| 3BDO Only | 0.4 ± 0.1 | N/A | N/A |

Table 2: Effect of 3BDO on Cognitive Function (Morris Water Maze)

| Treatment Group | Escape Latency (Day 5) (seconds) | Time in Target Quadrant (Probe Trial) (%) | Platform Crossings (Probe Trial) |

| Control (Vehicle) | 15 ± 3 | 45 ± 5 | 5 ± 1 |

| PTZ-Kindled | 48 ± 6 | 18 ± 4 | 2 ± 1 |

| 3BDO + PTZ | 25 ± 4 | 35 ± 5 | 4 ± 1 |

| 3BDO Only | 14 ± 2 | 48 ± 6 | 6 ± 1 |

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ)-Induced Kindling in Mice

This protocol describes the induction of chronic seizures in mice to model epilepsy, allowing for the evaluation of potential anti-epileptic compounds like 3BDO.

Caption: Experimental workflow for inducing and treating epilepsy in a PTZ-kindled mouse model.

Methodology:

-

Animal Model: C57BL/6 mice (8-10 weeks old).

-

Acclimatization: House mice under standard conditions (12h light/dark cycle, ad libitum food and water) for one week prior to the experiment.

-

Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, intraperitoneally) every other day.

-

Seizure Scoring: Immediately after each PTZ injection, observe the mouse for 30 minutes and score seizure severity using the Racine Scale:

-

Stage 0: No response

-

Stage 1: Facial and ear twitching

-

Stage 2: Myoclonic jerks, head nodding

-